molecular formula C15H24N2O3S B4480894 N-TERT-BUTYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE

N-TERT-BUTYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4480894
M. Wt: 312.4 g/mol
InChI Key: ROLRYNZXOCPVKS-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with a tert-butyl group and an ethylethanesulfonamido group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE typically involves the reaction of tert-butyl amines with benzoic acid derivatives. Common condensing agents used in this process include 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . Another method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of copper(II) triflate (Cu(OTf)2) under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides.

Scientific Research Applications

N-TERT-BUTYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamido group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The tert-butyl group provides steric hindrance, enhancing selectivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-TERT-BUTYL-4-METHOXY-BENZAMIDE
  • N-TERT-BUTYL-4-METHYL-BENZAMIDE
  • N-TERT-BUTYL-4-ETHOXYPHENYL-BENZAMIDE

Uniqueness

N-TERT-BUTYL-4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE is unique due to its ethylethanesulfonamido group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-tert-butyl-4-[ethyl(ethylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-6-17(21(19,20)7-2)13-10-8-12(9-11-13)14(18)16-15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLRYNZXOCPVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC(C)(C)C)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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